1-Cyclohexyl-3-ethoxyprop-2-en-1-one
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Overview
Description
1-Cyclohexyl-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is a ketone derivative, characterized by the presence of a cyclohexyl group attached to a propenone structure with an ethoxy substituent. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-ethoxyprop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where an ester reacts with a ketone in the presence of a strong base to form the desired product. The reaction typically requires conditions such as:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
Scientific Research Applications
1-Cyclohexyl-3-ethoxyprop-2-en-1-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: A structurally similar compound with an ethoxy group and a cyclohexenone ring.
Cyclohexyl methyl ketone: Another ketone derivative with a cyclohexyl group.
Uniqueness
1-Cyclohexyl-3-ethoxyprop-2-en-1-one is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both a cyclohexyl group and an ethoxy substituent allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-1-cyclohexyl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-2-13-9-8-11(12)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ |
InChI Key |
CNXLTSLLJADCJI-CMDGGOBGSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1CCCCC1 |
Canonical SMILES |
CCOC=CC(=O)C1CCCCC1 |
Origin of Product |
United States |
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